![molecular formula C15H16ClNO2S B2686822 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-19-5](/img/structure/B2686822.png)
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyrimidine Derivative Interactions
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine demonstrates significant interaction with pyrimidine derivatives. These interactions are critical in nucleic acid component structures. For instance, in the pyrimethaminium benzenesulfonate monohydrate, the sulfonate group mimics the carboxylate anion's mode of association with 2-aminopyrimidines. This showcases the molecule's ability to form stable hydrogen-bonded structures, which are essential in biological systems (Balasubramani et al., 2007).
Platinum Complex Formation
The compound also plays a role in the formation of platinum complexes. The reaction of cis-[Pt(DMSO)2Cl2] with 2-(diphenylphosphine)pyridine leads to a platinum(II) species, indicating the molecule's potential in complex metal center reactions (Arena et al., 1993).
Chemiluminescence in Organic Chemistry
In organic chemistry, derivatives of this compound are involved in chemiluminescence reactions. For example, its derivatives have been used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are thermally stable and can be used for base-induced decomposition to generate light, a crucial aspect in photodynamic applications (Watanabe et al., 2010).
Prazole Synthesis
It plays a role in the synthesis of prazoles, specifically in the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. The modified synthesis of this compound shows potential in pharmaceutical applications (Gilbile et al., 2017).
Catalyst in Organic Synthesis
The molecule has been used as a catalyst in organic synthesis, such as in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This highlights its efficiency and reusability in homogeneous catalysis (Moosavi-Zare et al., 2013).
Aerobic Oxidative Desulfurization
This compound is also significant in the field of green chemistry, particularly in the aerobic oxidative desulfurization process. Its derivatives have shown effectiveness in the oxidation of sulfur-containing compounds under mild conditions, which is essential for environmental sustainability (Lu et al., 2010).
Cancer Detection
In the medical field, derivatives of this compound have been developed for cancer detection using optical imaging. The stability and specificity of these derivatives for bioconjugation make them suitable for developing molecular-based beacons for cancer detection (Pham et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJJRAWHLNBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686740.png)

![N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2686742.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)
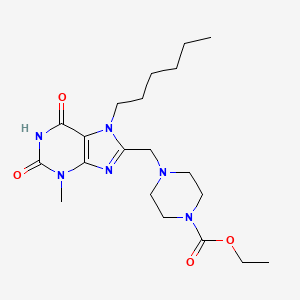
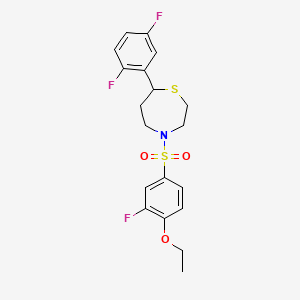
![(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2686748.png)
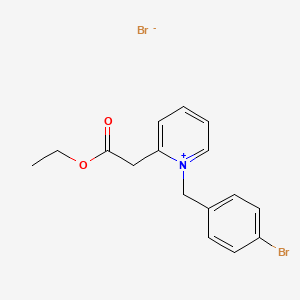
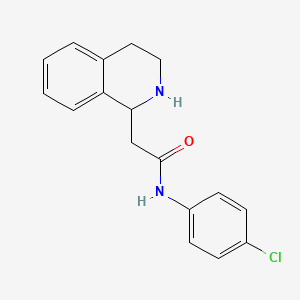
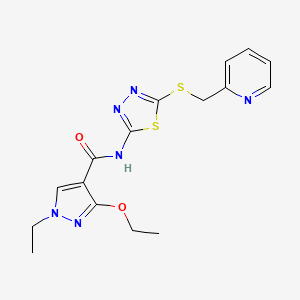


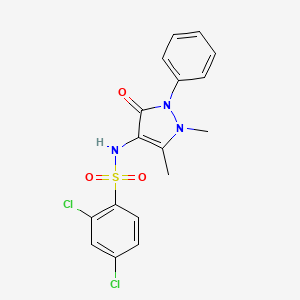
![N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2686762.png)
